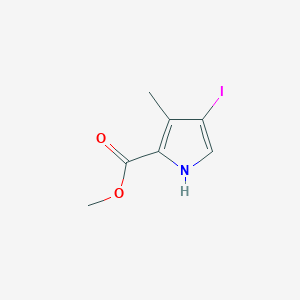![molecular formula C10H8N4O2S B15309757 1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)
1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-5-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole ring, a thietane ring with a sulfone group, and a nitrile group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzotriazole ring, followed by the introduction of the thietane ring with a sulfone group. The nitrile group is then added through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The sulfone group can participate in redox reactions, influencing cellular oxidative stress. The nitrile group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride
- 2-(1,1-dioxo-1lambda6-thietan-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- 1,1-dioxo-1lambda6-thietan-3-yl methanesulfonate
Uniqueness
1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-5-carbonitrile is unique due to the combination of its benzotriazole ring, thietane ring with a sulfone group, and nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8N4O2S |
|---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
1-(1,1-dioxothietan-3-yl)benzotriazole-5-carbonitrile |
InChI |
InChI=1S/C10H8N4O2S/c11-4-7-1-2-10-9(3-7)12-13-14(10)8-5-17(15,16)6-8/h1-3,8H,5-6H2 |
InChI Key |
WOUZNYNSBYOTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=C(C=C(C=C3)C#N)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid](/img/structure/B15309694.png)
amine hydrochloride](/img/structure/B15309705.png)


![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)




